molecular formula C15H23BO3 B6342742 3,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester CAS No. 2121514-08-5

3,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester

Cat. No.: B6342742
CAS No.: 2121514-08-5
M. Wt: 262.15 g/mol
InChI Key: JTXRIJSXOSZAMT-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester is an organoboron compound with the molecular formula C14H21BO3. It is a derivative of phenylboronic acid and is characterized by the presence of a boronic ester group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester typically involves the reaction of 3,5-dimethyl-4-hydroxymethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction can be represented as follows:

3,5-Dimethyl-4-hydroxymethylphenylboronic acid+Pinacol3,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester+Water\text{3,5-Dimethyl-4-hydroxymethylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} 3,5-Dimethyl-4-hydroxymethylphenylboronic acid+Pinacol→3,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: 3,5-Dimethyl-4-hydroxymethylphenylboronic acid.

    Reduction: 3,5-Dimethyl-4-hydroxymethylphenylborane.

    Substitution: Various substituted phenylboronic esters depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester
  • 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • 4-Hydroxyphenylboronic acid pinacol ester

Uniqueness

3,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties. The presence of both methyl and hydroxymethyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

[2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO3/c1-10-7-12(8-11(2)13(10)9-17)16-18-14(3,4)15(5,6)19-16/h7-8,17H,9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXRIJSXOSZAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601138256
Record name Benzenemethanol, 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-08-5
Record name Benzenemethanol, 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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